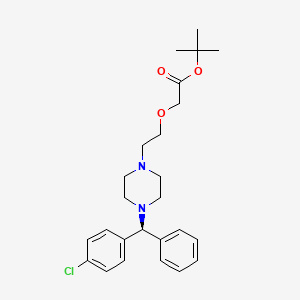

tert-Butyl (S)-Cetirizine

Beschreibung

Significance of Stereoselectivity in Active Pharmaceutical Ingredient Production

The concept of chirality, where a molecule and its mirror image are non-superimposable, is fundamental in pharmacology. rroij.com These mirror images, known as enantiomers, can exhibit markedly different biological activities. For a given active pharmaceutical ingredient (API), a single stereoisomer often shows superior potency, stability, and solubility, or a more favorable toxicity profile. mit.edu Consequently, methods for producing single-enantiomer drugs are highly sought after to enhance therapeutic outcomes and minimize potential side effects. rroij.commit.edu

The production of single enantiomers of drug intermediates has become a critical focus in the pharmaceutical industry. core.ac.uknih.gov The demand for these chiral compounds is high, as they are essential for the synthesis of bulk drug substances. core.ac.uk Innovations in synthetic chemistry, such as biocatalysis and enantioselective catalysis, are driving the efficient production of these complex chiral molecules. nih.govmdpi.com These advanced techniques allow for greater control over the stereochemistry of a reaction, ensuring the desired isomer is produced with high purity. financialexpress.combiosc.de This targeted approach is more economical and sustainable than older methods that often involved separating isomers at a later stage. mdpi.com

Overview of tert-Butyl (S)-Cetirizine as a Key Synthetic Intermediate

This compound is a key chiral intermediate used in the synthesis of Levocetirizine (B1674955), which is the active (S)-enantiomer of the second-generation antihistamine Cetirizine (B192768). usbio.netfortunejournals.com The compound is chemically identified as (S)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid 1,1-Dimethylethyl Ester. usbio.net It functions as a "protected" form of (S)-Cetirizine, where the carboxylic acid group is masked as a tert-butyl ester. usbio.net This protection strategy is a crucial step in multi-step syntheses, preventing the acidic proton of the carboxylic acid from interfering with subsequent reaction steps.

The use of tert-butyl groups as protecting agents is common in organic synthesis. In the context of Levocetirizine synthesis, the introduction of the tert-butyl ester allows for other chemical transformations on the molecule. Once the desired molecular framework is assembled, the tert-butyl group can be selectively removed under specific conditions to reveal the active carboxylic acid of the final drug molecule. This compound is a yellow oil, soluble in solvents like chloroform, dichloromethane (B109758), and toluene (B28343). usbio.net Its role as an intermediate highlights the intricate strategies employed in modern pharmaceutical manufacturing to produce enantiomerically pure drugs efficiently.

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| Systematic Name | (S)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid 1,1-Dimethylethyl Ester | usbio.net |

| Synonym | Protected (S)-Cetirizine | usbio.net |

| CAS Number | 1276303-81-1 | usbio.net |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₃₃ClN₂O₃ | usbio.netsynthinkchemicals.com |

| Molecular Weight | 444.99 g/mol | usbio.netsynthinkchemicals.com |

| Appearance | Yellow Oil | usbio.net |

| Solubility | Chloroform, Dichloromethane, Toluene | usbio.net |

Compound Names

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (R)-tert-butylsulfinamide |

| 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine |

| 2-(2-chloroethoxy)acetonitrile |

| 2-[4-[(4-chlorophenyl)-(phenyl)methyl]piperazin-1-yl]ethanol |

| 4-chlorobenzaldehyde (B46862) |

| 4-chlorobenzophenone (B192759) |

| Cetirizine |

| Cetirizine Dihydrochloride (B599025) |

| Chloroform |

| Dichloromethane |

| Hydroxyzine (B1673990) |

| Levocetirizine |

| Methyl 2-(2-chloroethoxy)acetate |

| Methyl 2-(2-chloroethoxy)amide |

| Phenylmagnesium bromide |

| This compound |

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBIKYGPQWQMAG-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl S Cetirizine

Asymmetric Synthesis Approaches

The asymmetric synthesis of tert-Butyl (S)-Cetirizine is crucial for obtaining the desired enantiomerically pure compound. wikipedia.orggoogle.com The primary strategy involves the use of chiral auxiliaries to control the stereochemistry of the reaction.

Utilization of Chiral Auxiliaries: The Ellman tert-Butanesulfinamide Strategy

A prominent and widely used method for the asymmetric synthesis of chiral amines, including precursors to this compound, is the Ellman tert-Butanesulfinamide strategy. wikipedia.orgyale.edu This method employs the commercially available and versatile chiral auxiliary, (R)-tert-butanesulfinamide. wikipedia.orgyale.edu The tert-butanesulfinyl group serves multiple roles: it activates the imine for nucleophilic addition, acts as a powerful chiral directing group, and can be easily cleaved under mild acidic conditions to yield the desired amine. wikipedia.orgresearchgate.net

The initial step in this synthetic route involves the condensation of (R)-tert-butanesulfinamide with an aldehyde precursor, typically 4-chlorobenzaldehyde (B46862). ymerdigital.comresearchgate.net This reaction, often carried out in a suitable solvent like tetrahydrofuran (B95107) (THF), yields the corresponding N-tert-butanesulfinyl imine. researchgate.net The formation of this imine is a critical step, as the tert-butanesulfinyl group attached to the nitrogen atom will direct the subsequent nucleophilic attack to create the desired stereocenter. wikipedia.orgresearchgate.net Mild conditions and the use of a dehydrating agent like magnesium sulfate (B86663) can facilitate this condensation. harvard.edu

| Reactants | Product | Solvent | Conditions |

| (R)-tert-Butanesulfinamide, 4-chlorobenzaldehyde | (R)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | Tetrahydrofuran (THF) | Mild conditions, often with a dehydrating agent |

This table summarizes the key components of the condensation reaction.

Following the formation of the N-tert-butanesulfinyl imine, the next crucial step is the diastereoselective nucleophilic addition to the imine carbon. nih.govacs.orgbeilstein-journals.org The stereochemical outcome of this addition is largely controlled by the chiral tert-butanesulfinyl group. wikipedia.orgresearchgate.net

A variety of organometallic reagents can be employed for the nucleophilic addition, with Grignard reagents and organolithium compounds being common choices. nih.govacs.orgresearchgate.net In the context of synthesizing a precursor for this compound, a phenyl organometallic reagent, such as phenylmagnesium bromide, is typically used. wikipedia.orgharvard.eduresearchgate.net The addition of the phenyl group to the N-tert-butanesulfinyl imine derived from 4-chlorobenzaldehyde establishes the chiral center of the resulting amine. harvard.edu The reaction generally proceeds with high diastereoselectivity, favoring the formation of the desired (S)-enantiomer of the amine precursor when starting with (R)-tert-butanesulfinamide. harvard.eduresearchgate.net The high level of stereocontrol is often attributed to a six-membered chair-like transition state where the metal cation of the organometallic reagent coordinates to both the sulfinyl oxygen and the imine nitrogen. acs.orgub.edu

| Organometallic Reagent | Substrate | Product Diastereomeric Ratio (dr) |

| Phenylmagnesium bromide | (R)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | 91:9 harvard.edu |

| Phenylmagnesium bromide (in toluene) | N-tert-Butanesulfinyl imine | High diastereoselectivity researchgate.net |

| Organolithium reagents | N-tert-Butanesulfinyl imine | Variable, can be high nih.gov |

This table presents examples of organometallic reagents and their reported diastereoselectivities in additions to N-tert-butanesulfinyl imines.

The choice of solvent and reaction conditions can significantly impact the diastereoselectivity of the nucleophilic addition. nih.govacs.orgnih.gov Non-coordinating solvents, such as toluene (B28343) and dichloromethane (B109758), often favor a cyclic, chelated transition state, leading to high diastereoselectivity. nih.govub.edunih.gov In contrast, coordinating solvents like tetrahydrofuran (THF) can solvate the metal cation, potentially disrupting the chelated transition state and leading to lower or even reversed diastereoselectivity. nih.govacs.orgnih.gov For instance, in some additions of organolithium reagents to N-phosphanylimines, a reversal of selectivity is observed when switching from a non-coordinating solvent like dichloromethane to a coordinating solvent like THF. ub.edu Similarly, for additions to N-tert-butanesulfinyl imines, THF has been reported to sometimes yield lower diastereoselectivities compared to less coordinating solvents like diethyl ether or toluene. nih.gov Temperature also plays a critical role, with lower temperatures generally favoring higher stereoselectivity. harvard.edu

| Solvent | Proposed Transition State Model | Typical Outcome on Diastereoselectivity |

| Toluene, Dichloromethane | Cyclic, chelated (e.g., Zimmerman-Traxler for Grignard reagents) nih.gov | High diastereoselectivity nih.govnih.gov |

| Tetrahydrofuran (THF) | Acyclic or solvent-coordinated nih.govacs.org | Lower or reversed diastereoselectivity nih.govnih.gov |

This table illustrates the effect of solvent choice on the transition state and stereochemical outcome.

Diastereoselective Nucleophilic Additions to N-tert-Butanesulfinyl Imines

Organometallic Reagents in Diastereoselective Additions

Alternative Enantioselective Pathways to this compound Precursors

While the Ellman auxiliary method is highly effective, other enantioselective strategies for preparing the chiral amine core of cetirizine (B192768) have been explored. One such method involves the preparative High-Performance Liquid Chromatography (HPLC) separation of a racemic mixture of a cetirizine amide intermediate. researchgate.netacs.org This approach allows for the isolation of the desired enantiomerically pure compound on a large scale. acs.org Another reported route utilizes a chiral oxazaborolidine (CBS) catalyst for the stereospecific reduction of a ketone precursor, establishing the benzhydryl stereocenter early in the synthesis. researchgate.net Additionally, transition metal-catalyzed asymmetric arylation of imines with arylboronic acids represents another effective strategy for producing chiral diarylmethylamines, which are key structural motifs in cetirizine. researchgate.net

Process Optimization and Scale-Up in the Synthesis of this compound

The industrial production of chiral compounds like this compound necessitates robust and scalable synthetic processes. Optimization efforts are centered on improving yield, ensuring high enantiomeric purity, and developing cost-effective, environmentally benign methods. The synthesis can be conceptually divided into two main parts: the asymmetric synthesis of the (S)-cetirizine core and the subsequent esterification to form the tert-butyl ester.

A key strategy for establishing the chiral center in (S)-cetirizine involves the use of a chiral auxiliary, such as (R)-tert-butylsulfinamide ((R)-TBS). This approach, detailed by Senanayake and co-workers, allows for a highly diastereoselective addition of a Grignard reagent to an N-sulfinyl imine, effectively setting the desired (S)-configuration at the benzylic carbon. sci-hub.se

The process begins with the condensation of (R)-tert-butylsulfinamide with 4-chlorobenzaldehyde to form an imine. researchgate.net The subsequent addition of phenylmagnesium bromide is a critical step, where the bulky tert-butylsulfinyl group directs the nucleophilic attack to achieve high diastereoselectivity. sci-hub.se Following the Grignard addition, the sulfinyl auxiliary is cleaved under acidic conditions. The resulting chiral amine undergoes a series of alkylations to construct the piperazine (B1678402) ring and attach the ethoxyacetic acid side chain, which is then esterified in the final step to yield the target molecule.

For a process to be suitable for scale-up, it must be practical and avoid problematic reagents or conditions. For instance, some reported laboratory methods are not suitable for large-scale production due to steps like removing solvents to dryness or a lack of control over stereochemistry. google.com A scalable process for a key chiral starting material, tert-butanesulfinamide (TBSA), was developed to overcome the disadvantages of earlier methods that used hazardous reagents and harsh conditions. acs.org

Table 1: Key Reagents and Conditions in the Asymmetric Synthesis of (S)-Cetirizine Precursor

| Step | Reactants | Reagents/Catalyst | Solvent | Key Conditions | Reported Diastereomeric Excess (d.e.) / Yield | Reference |

|---|---|---|---|---|---|---|

| Imine Formation | (R)-tert-butylsulfinamide, 4-chlorobenzaldehyde | - | Tetrahydrofuran (THF) | -78°C to 25°C | 89% Yield | |

| Grignard Addition | N-sulfinyl imine | Phenylmagnesium bromide (PhMgBr) | Dichloromethane (CH2Cl2) or Diethyl Ether (Et2O) | 0°C to -48°C. Solvent choice is crucial for selectivity. | 94% d.e. | sci-hub.se |

| Deprotection | (S,R)-sulfinamide adduct | Hydrochloric acid (HCl) | Methanol (MeOH) | - | 85% Yield | |

| Piperidine Formation | Chiral primary amine | 2-bromoethanol, K2CO3 | Dimethylformamide (DMF) | 80°C, 12 hours | - |

Development of Green Chemistry Principles in Synthetic Routes

The pharmaceutical industry has increasingly adopted green chemistry principles to minimize the environmental impact of drug manufacturing. acs.org The synthesis of cetirizine analogues, including the (S)-enantiomer, provides several opportunities for greener process development.

Waste Prevention and Atom Economy : The first principle of green chemistry is to prevent waste rather than treating it afterward. acs.org Synthetic routes are evaluated based on metrics like Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the active pharmaceutical ingredient (API) produced. acs.org Routes with high atom economy, which maximize the incorporation of reactant atoms into the final product, are preferred. For example, addition reactions generally have a higher atom economy than substitutions involving protecting groups.

Safer Solvents and Auxiliaries : Solvents account for a significant portion of the mass and environmental impact of a typical chemical process. acs.orgskpharmteco.com The synthesis route for (S)-cetirizine that uses (R)-TBS generates about 12 liters of THF waste per kilogram of product, highlighting the need for solvent recovery or replacement with greener alternatives. Research into solvent alternatives aims to find options that are chemically effective, require less energy, have lower toxicity, and present fewer safety concerns. skpharmteco.com

Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org While the core asymmetric synthesis of (S)-cetirizine relies on a stoichiometric chiral auxiliary, other routes for racemic cetirizine employ catalysis. For instance, a Pd-M/C-catalyzed oxidation of hydroxyzine (B1673990) can produce cetirizine with high conversion rates, though this route requires subsequent chiral resolution. researchgate.netymerdigital.com The development of a catalytic, enantioselective synthesis for the (S)-cetirizine core remains a key goal for green chemistry.

Table 2: Green Chemistry Metrics in Pharmaceutical Synthesis

| Metric | Definition | Significance in Synthesis | Reference |

|---|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of a reaction in converting reactant atoms to product. | acs.org |

| Process Mass Intensity (PMI) | Total mass in a process (kg) / Mass of product (kg) | A holistic metric that includes raw materials, solvents, and process aids to assess the overall "greenness" of a process. | acs.org |

| E-Factor | Total waste (kg) / Mass of product (kg) | Relates the weight of waste coproduced to the weight of the desired product. | acs.org |

Efficiency and Yield Maximization Strategies

A key factor in yield maximization is the efficiency of the individual steps. For example, developing a large-scale process for the chiral auxiliary (S)-TBSA resulted in an 84.5% yield with excellent enantiomeric purity (99.7% ee), ensuring that this critical starting material is available in high quality and quantity. acs.org Demonstrating scalability is also crucial; a gram-scale reaction for a related antihistamine-like molecule using a similar methodology gave an 82% yield, indicating the potential for efficient scale-up. thieme-connect.com

Table 3: Comparison of Yields in Different Cetirizine Synthesis Strategies

| Synthetic Strategy | Target Molecule | Reported Yield | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric synthesis via (R)-TBS | (S)-(-)-Cetirizine dihydrochloride (B599025) | 68% (overall) | Stereoselective; avoids chiral resolution. | |

| Synthesis via N,N-dimethylacetamide intermediate | Cetirizine dihydrochloride (racemic) | 55% (overall) | High purity product (>99.9%). | researchgate.net |

| Catalytic oxidation of hydroxyzine | Cetirizine (racemic) | 95-99% substrate conversion | Catalytic route but produces a racemic mixture requiring resolution. | researchgate.net |

| Large-scale TBSA synthesis | (S)-tert-butanesulfinamide | 84.5% | Provides a key chiral auxiliary in high yield and purity. | acs.org |

Control of Reaction Byproducts and Impurity Formation during Synthesis

Impurity control is a critical aspect of pharmaceutical manufacturing, governed by strict regulatory guidelines. researchgate.net this compound is itself classified as a structural analog and potential impurity of cetirizine. The control of impurities, particularly those that may be genotoxic, is essential for the safety and quality of the final drug substance. researchgate.net

Strategies for impurity control include:

Redesigning the synthesis to avoid the formation of problematic impurities. researchgate.net

Optimizing reaction conditions (e.g., temperature, solvent, reaction time) to minimize byproduct formation.

Controlling the purity of starting materials. For example, an impurity in cetirizine was traced back to sodium dichloroacetate (B87207) present as a contaminant in the sodium monochloroacetate starting material. ijsrset.com

Implementing effective purification methods, such as crystallization or chromatography, to remove impurities from the final product. Reverse-phase HPLC is a suitable method for analyzing the purity of tert-Butyl Cetirizine and its degradation products.

In the context of (S)-cetirizine synthesis, the stereochemical purity is paramount. The use of the (R)-tert-butylsulfinamide auxiliary provides excellent control, leading to a 94% diastereomeric excess in the key bond-forming step, which minimizes the formation of the undesired diastereomer. Subsequent purification steps, like crystallization, can further enhance the enantiomeric excess of key intermediates to >99%. acs.org

Table 4: Common Impurities and Their Origins in Cetirizine Synthesis

| Impurity | Plausible Origin | Control Strategy | Reference |

|---|---|---|---|

| Des-chloro cetirizine | C-Cl bond cleavage during the Pd-catalyzed oxidation of hydroxyzine. | Use of alternative synthetic routes; optimization of catalytic conditions. | |

| Dichloro-cetirizine derivative | Presence of sodium dichloroacetate impurity in the sodium monochloroacetate raw material. | Use of high-purity starting materials; implementation of stringent raw material testing. | ijsrset.com |

| (R)-Cetirizine Diastereomer | Incomplete stereoselectivity during the asymmetric synthesis. | Optimization of the chiral induction step; purification by crystallization or chromatography. | |

| tert-Butyl Cetirizine | Classified as a structural analog and impurity of cetirizine. Can form during synthesis or as a degradation product. | Control of esterification/hydrolysis steps; stability-indicating analytical methods. |

Stereochemical Aspects and Chiral Purity of Tert Butyl S Cetirizine

Enantiomeric Excess Determination Methodologies

The determination of enantiomeric excess (e.e.) is critical to confirm the purity of the final (S)-cetirizine product and its intermediates. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

Chiral HPLC methods are extensively used to separate and quantify the enantiomers of cetirizine (B192768) and its precursors. researchgate.netscience.gov These methods often employ chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and allowing for their separation. bgb-analytik.com Polysaccharide-derived CSPs, such as Chiralpak AD and Chiralcel OD-R, have proven effective in resolving cetirizine enantiomers. researchgate.netresearchgate.net For instance, the separation of cetirizine amide enantiomers has been achieved with a high resolution using a Chiralpak AD column. researchgate.netacs.org

The mobile phase composition, including the type and concentration of organic modifiers and additives, is optimized to achieve baseline separation. researchgate.netmdpi.com Reversed-phase HPLC methods using a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) are also employed for stability-indicating assays and to separate the drug from its degradation products. mdpi.com

Beyond HPLC, other techniques can be utilized for determining enantiomeric purity. Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, has been successfully applied for the enantioseparation of cetirizine. researchgate.net Furthermore, spectroscopic methods like circular dichroism (CD) can be used to determine the absolute configuration and enantiomeric excess of chiral molecules. nih.gov For high-throughput screening of asymmetric reactions, fluorescence-based assays have been developed to rapidly assess enantiomeric excess. nih.gov

Table 1: HPLC Methods for Chiral Separation of Cetirizine and Related Compounds

| Chiral Stationary Phase | Mobile Phase | Application |

|---|---|---|

| Chiralpak AD | Not specified in provided context | Separation of cetirizine amide enantiomers. researchgate.netacs.org |

| Chiralcel OD-R | Perchlorate solution with acetonitrile | Direct separation of cetirizine enantiomers. researchgate.net |

| Chiralpak AGP | 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) | Enantioselective HPLC-MS-MS method for pheniramine (B192746) enantiomers in rat plasma. mdpi.com |

| Symmetry C18 | 50 mM KH2PO4-acetonitrile (60:40, v/v) | Analysis of cetirizine dihydrochloride (B599025) degradation. mdpi.com |

| Chiralpak IE | CO2/organic modifier (55/45, v/v) | Chiral separation of levocetirizine (B1674955) in human plasma by subcritical fluid chromatography. researchgate.net |

Diastereomeric Ratio Analysis in Intermediate Formation

The asymmetric synthesis of (S)-cetirizine often proceeds through the formation of diastereomeric intermediates. The diastereomeric ratio (d.r.) of these intermediates directly influences the enantiomeric excess of the final product. A key step involves the addition of an organometallic reagent to a chiral sulfinylimine.

For example, the condensation of (R)-tert-butylsulfinamide with 4-chlorobenzaldehyde (B46862) yields an imine intermediate. The subsequent addition of phenylmagnesium bromide to this imine produces a diastereomeric sulfinamide adduct. ymerdigital.comresearchgate.net The stereoselectivity of this addition is crucial, and research has shown that high diastereoselectivity (e.g., >94%) can be achieved. capes.gov.br The steric bulk of the tert-butylsulfinyl group plays a significant role in directing the nucleophilic attack to one face of the imine, thereby favoring the formation of one diastereomer over the other.

The diastereomeric ratio is typically determined by proton Nuclear Magnetic Resonance (¹H NMR) analysis of the crude reaction mixture. sci-hub.se This analytical technique allows for the quantification of each diastereomer based on the integration of their distinct signals. In some cases, the minor diastereomer can be removed through recrystallization or chromatography to enhance the purity of the desired diastereomer before proceeding to the next synthetic step. sci-hub.se

Table 2: Diastereoselectivity in the Synthesis of a Key Intermediate for (S)-Cetirizine

| Sulfinamide Auxiliary | Organometallic Reagent | Diastereomeric Ratio (d.r.) |

|---|---|---|

| (R)-tert-butylsulfinamide | Phenylmagnesium bromide | 92:8 |

| Triisopropylbenzene (B8360398) sulfinamide (TIPBSA) derived aldimine | Phenylmagnesium bromide | >94% capes.gov.br |

| Toluenesulfinamide derived aldimine | Phenylmagnesium bromide | 10% ee (implies low d.r.) capes.gov.br |

| (R)-tert-butylsulfinamide | Phenyllithium | Opposite diastereoselectivity to PhMgBr sci-hub.se |

Mechanisms of Stereoselective Induction and Transfer

The stereoselectivity in the synthesis of tert-butyl (S)-cetirizine is primarily achieved through substrate-controlled diastereoselective reactions, where a chiral auxiliary directs the formation of a new stereocenter. The use of (R)-tert-butylsulfinamide as a chiral auxiliary is a well-established strategy. wikipedia.orggoogle.com

The mechanism of stereoselective induction involves the formation of a rigid, chelated transition state. In the addition of a Grignard reagent like phenylmagnesium bromide to the N-tert-butylsulfinyl imine derived from 4-chlorobenzaldehyde, a six-membered ring-like transition state is proposed. researchgate.net In this model, the magnesium atom coordinates with the oxygen of the sulfinyl group and the nitrogen of the imine. The bulky tert-butyl group on the sulfur atom effectively shields one face of the C=N double bond. This steric hindrance directs the incoming nucleophile (the phenyl group from the Grignard reagent) to the opposite, less hindered face of the imine, leading to the preferential formation of the (S)-configured stereocenter at the benzylic position.

The choice of the organometallic reagent and solvent can significantly influence the stereochemical outcome. For instance, while Grignard reagents in non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) typically favor a cyclic transition state, organolithium reagents in coordinating solvents like THF may proceed through an acyclic transition state, which can lead to different or even opposite diastereoselectivity. sci-hub.seresearchgate.net The stereochemistry established in this key step is then transferred through subsequent reactions to the final this compound molecule after the removal of the chiral auxiliary. ymerdigital.com

Role of Chiral Catalysts and Ligands in Asymmetric Transformations

While the use of a chiral auxiliary like (R)-tert-butylsulfinamide is a common substrate-controlled approach, catalyst-controlled asymmetric synthesis represents an alternative strategy. In these methods, a chiral catalyst or a complex of a metal with a chiral ligand creates a chiral environment that directs the stereochemical course of the reaction.

For the synthesis of chiral diarylmethylamines, which are structurally related to the core of cetirizine, rhodium-catalyzed asymmetric arylation of imines with organostannanes has been reported. capes.gov.br Similarly, palladium complexes with chiral phosphine-oxazoline ligands have been used for the asymmetric addition of arylboronic acids to imines, achieving excellent yields and enantioselectivities. researchgate.net

In the context of preparing the chiral sulfinamide auxiliary itself, enantioselective oxidation of di-tert-butyl disulfide can be achieved using a vanadium catalyst in combination with a chiral ligand. google.com Although not directly applied to the main chain construction of this compound in the cited literature, these catalytic asymmetric methods highlight a powerful approach for generating chirality in organic molecules. The development of such catalytic routes for the direct asymmetric synthesis of the cetirizine backbone could offer more efficient and atom-economical alternatives to stoichiometric chiral auxiliaries. For instance, the asymmetric addition of aryl zinc reagents to aldehydes, catalyzed by chiral amino alcohols, has been shown to produce chiral diarylmethanols with high enantioselectivity. acs.org

Analytical Characterization and Quality Control of Tert Butyl S Cetirizine in Research

Advanced Chromatographic Techniques for Purity Profiling

The purity of tert-Butyl (S)-Cetirizine, a key intermediate in the synthesis of cetirizine (B192768), is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). Advanced chromatographic techniques are indispensable for profiling its purity and identifying any related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. Method development focuses on achieving a high degree of specificity, linearity, accuracy, and precision. A typical reversed-phase HPLC method employs a C18 column. nih.govnih.gov

Method validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, and specificity. innovareacademics.in Linearity is typically established over a concentration range of 1-20 μg/mL, with a correlation coefficient (r²) greater than 0.999 being desirable. nih.gov Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) of less than 2% being the general acceptance criterion. Accuracy is determined by recovery studies. nih.gov

For instance, a validated stability-indicating HPLC method for cetirizine hydrochloride, a related compound, utilized a Symmetry C18 column with a mobile phase of 50 mM KH2PO4 and acetonitrile (B52724) (60:40 v/v, pH 3.5). nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also critical parameters, with typical values for related methods being around 0.2 μg/mL and 1 μg/mL, respectively. nih.gov

Table 1: Example of HPLC Method Parameters for Analysis of Cetirizine and Related Compounds

| Parameter | Condition | Source |

| Column | Symmetry C18 | nih.gov |

| Mobile Phase | 50 mM KH2PO4 : Acetonitrile (60:40 v/v), pH 3.5 | nih.gov |

| Flow Rate | 1.0 mL/min | d-nb.info |

| Detection | UV at 231 nm | internationalscholarsjournals.com |

| Linearity Range | 1-20 µg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.gov |

| LOD | 0.2 µg/mL | nih.gov |

| LOQ | 1 µg/mL | nih.gov |

Chiral Chromatography for Enantiomeric Separation

Since the antihistaminic activity of cetirizine is primarily attributed to the (R)-enantiomer (levocetirizine), the enantiomeric purity of its precursors like this compound is of utmost importance. researchgate.net Chiral chromatography is the definitive method for separating enantiomers.

Several chiral stationary phases (CSPs) have proven effective for the enantiomeric separation of cetirizine and its derivatives. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak AD, Chiralcel OD-R), are commonly used. nih.govresearchgate.net

A study on the chiral separation of cetirizine utilized an AmyCoat column with a mobile phase of n-hexane-2-PrOH-DEA (70:30:0.2, v/v). nih.gov The separation achieved a resolution factor of 1.63, with the S-enantiomer eluting before the R-enantiomer. nih.gov Another approach involves using supercritical fluid chromatography (SFC) with chiral columns, which can offer faster separations. jasco-global.com

Table 2: Chiral HPLC Separation Parameters for Cetirizine Enantiomers

| Parameter | Condition | Source |

| Column | AmyCoat (150 x 4.6 mm) | nih.gov |

| Mobile Phase | n-hexane-2-PrOH-DEA (70:30:0.2, v/v) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | UV at 225 nm | nih.gov |

| Resolution Factor (Rs) | 1.63 | nih.gov |

| Elution Order | S-cetirizine > R-cetirizine | nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric methods are vital for confirming the chemical structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR are used to confirm the molecular structure. The presence of the tert-butyl group can be readily identified by a characteristic sharp singlet in the ¹H NMR spectrum. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can be employed to establish the connectivity of atoms and the spatial proximity of protons, which is crucial for stereochemical assignment. researchgate.net While direct NMR studies specifically on this compound are not widely published, the principles are well-established for related molecules. researchgate.net The chemical shifts of protons adjacent to the chiral center can provide information about the stereochemistry.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. miamioh.edu When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a highly sensitive and specific analytical tool.

For this compound, electrospray ionization (ESI) in positive mode would be expected to show a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. asianpubs.org

Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information. For instance, in the MS/MS spectrum of cetirizine, characteristic fragments corresponding to the cleavage of the piperazine (B1678402) ring and the loss of the acetic acid side chain are observed. scirp.org A key fragment for cetirizine is often seen at m/z 201. scirp.org Similar fragmentation pathways would be expected for this compound, with shifts in mass corresponding to the tert-butyl ester group.

Impurity Profiling and Degradation Product Analysis as a Synthetic Intermediate

As a synthetic intermediate, understanding the impurity profile of this compound is essential for controlling the quality of the final drug substance. ijpsr.com Impurities can arise from starting materials, by-products of the synthesis, or degradation of the intermediate itself. conicet.gov.ar

Regulatory guidelines, such as those from the ICH, mandate the identification and characterization of impurities above a certain threshold (typically 0.10% to 0.15%). conicet.gov.ar Stability-indicating assay methods, often HPLC-based, are developed to separate the main compound from its potential impurities and degradation products. nih.gov Forced degradation studies, involving exposure to acidic, basic, oxidative, and photolytic conditions, are performed to predict the likely degradation products. nih.gov

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for non-target impurity profiling. researchgate.net This approach allows for the detection and tentative identification of unknown impurities based on their accurate mass and fragmentation patterns. For example, in the analysis of cetirizine, various process-related impurities have been identified, including those resulting from side reactions of the starting materials or intermediates. asianpubs.orgresearchgate.net A potential impurity in the synthesis of cetirizine could involve the incorporation of an additional ethyl piperazine moiety, leading to a mass difference of 112 amu compared to the parent drug. asianpubs.org

Chemical Transformations and Derivatization Studies of Tert Butyl S Cetirizine

Deprotection Strategies for Conversion to (S)-Cetirizine

The conversion of tert-Butyl (S)-Cetirizine to (S)-Cetirizine, the active carboxylic acid, requires the selective removal of the tert-butyl ester protecting group. This transformation is a critical step and can be achieved through various chemical and enzymatic methods. The choice of method often depends on the desired selectivity, reaction conditions, and the presence of other sensitive functional groups within the molecule.

Acid-catalyzed hydrolysis is a common and effective strategy for the deprotection of tert-butyl esters. acsgcipr.org The high stability of the tert-butyl cation intermediate drives the reaction forward. acsgcipr.org A wide array of acids can be employed for this purpose, ranging from strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H2SO4) to organic acids such as trifluoroacetic acid (TFA) and formic acid. acsgcipr.orgnih.gov The selection of the acid and solvent system allows for a degree of selectivity. For instance, anhydrous HCl in an organic solvent can be used, which is a common condition for deprotecting acid-sensitive substrates. acsgcipr.org Lewis acids also offer a viable route for deprotection. Reagents like zinc bromide (ZnBr2) in dichloromethane (B109758) (DCM) and ytterbium triflate have been shown to effectively cleave tert-butyl esters under mild conditions. acs.orgnih.gov Notably, ytterbium triflate can catalyze the deprotection selectively in the presence of other ester groups like benzyl (B1604629), allyl, and methyl esters.

Another approach involves the use of solid acid catalysts, such as Montmorillonite KSF clay. thieme-connect.comresearchgate.net This method presents an environmentally benign option, as the clay catalyst is inexpensive, reusable, and the reaction can be performed under mild conditions, often in refluxing acetonitrile (B52724). thieme-connect.comresearchgate.net This method has demonstrated high selectivity for tert-butyl esters, leaving other acid-labile protecting groups like Boc and Cbz intact. researchgate.net Similarly, silica (B1680970) gel in refluxing toluene (B28343) has been reported as a mild and selective method for the cleavage of tert-butyl esters. researchgate.net

More recently, a catalytic protocol using the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in combination with triethylsilane has been developed for the mild deprotection of tert-butyl groups. nih.govacs.org This method avoids the need for high temperatures or strong acids and bases, making it suitable for sensitive substrates. acs.org

Enzymatic hydrolysis represents a highly selective and mild alternative for the deprotection of tert-butyl esters. acsgcipr.org Specific enzymes, such as esterases and lipases, can catalyze the hydrolysis of the ester bond with high chemo- and regioselectivity. acsgcipr.orgacs.orgresearchgate.net For example, an esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica have been identified as effective biocatalysts for hydrolyzing tert-butyl esters of protected amino acids, leaving other protecting groups like Boc, Z, and Fmoc untouched. acs.orgresearchgate.net The protease subtilisin has also been utilized for the selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. google.com

Table 1: Comparison of Deprotection Strategies for tert-Butyl Esters

| Deprotection Method | Reagents/Catalyst | Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | HCl, H2SO4, TFA | Varies, often harsh | Moderate | acsgcipr.org |

| Lewis Acid Catalysis | ZnBr2 in DCM | Room Temperature | Good, labile to N-Boc | acs.orgnih.gov |

| Lewis Acid Catalysis | Ytterbium Triflate | 45-50°C in nitromethane | Excellent | |

| Solid Acid Catalysis | Montmorillonite KSF Clay | Refluxing acetonitrile | High | thieme-connect.comresearchgate.net |

| Solid-Supported | Silica Gel | Refluxing toluene | Good | researchgate.net |

| Radical-Mediated | Magic Blue (MB•+), Et3SiH | Mild, room temperature | High | nih.govacs.org |

| Enzymatic Hydrolysis | Esterase, Lipase, Protease | Mild, aqueous buffer | High | acs.orgresearchgate.netgoogle.com |

Further Functionalization and Analog Synthesis from the Intermediate

Once (S)-Cetirizine is obtained, its carboxylic acid moiety serves as a key handle for further functionalization and the synthesis of various analogs. These modifications are often aimed at exploring structure-activity relationships, improving pharmacokinetic properties, or developing new therapeutic agents.

One common derivatization involves the formation of amides. The carboxylic acid of cetirizine (B192768) can be coupled with various amines using standard peptide coupling reagents to generate a library of amide analogs. For example, new analogs of cetirizine have been synthesized by reacting it with different nucleophiles, such as thioacetamide (B46855) and p-phenylenediamine, via nucleophilic substitution reactions. researchgate.netresearchgate.net These reactions typically proceed by activating the carboxylic acid, for instance, by converting it to an acid chloride, which then reacts with the desired amine.

Esterification is another route for derivatization. While the initial focus is on deprotecting the tert-butyl ester to yield the active acid, re-esterification with different alcohols can produce a range of ester prodrugs. acs.orgnih.govacs.org The synthesis of these prodrugs, such as those with methyl, ethyl, or cyclopropyl (B3062369) esters, allows for the investigation of how different ester promoieties affect metabolic stability and drug delivery. acs.org For instance, the synthesis of various ester prodrugs of L-γ-methyleneglutamic acid amides was achieved starting from L-pyroglutamic acid, demonstrating a general strategy for creating ester diversity. nih.gov

The piperazine (B1678402) ring in the cetirizine scaffold also offers sites for modification. While the core synthesis of cetirizine often involves the alkylation of a piperazine derivative, ymerdigital.comgoogle.com further functionalization on the second nitrogen of the piperazine ring can lead to novel analogs.

The synthesis of cetirizine analogs is not limited to modifications of the terminal carboxylic acid. Researchers have explored linking the cetirizine scaffold to other pharmacologically active moieties. For instance, cetirizine has been linked to NO-releasing spacer groups and to the 5-LO inhibiting moiety of zileuton (B1683628) to create hybrid molecules with dual activities. researchgate.netresearchgate.net These approaches highlight the versatility of the cetirizine intermediate in the development of new chemical entities.

Table 2: Examples of Cetirizine Analog Synthesis

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Cetirizine | Thioacetamide | Amide Analog | researchgate.netresearchgate.net |

| Cetirizine | p-Phenylenediamine | Amide Analog | researchgate.netresearchgate.net |

| Cetirizine | Phthalimide | Imide Analog | researchgate.net |

| Cetirizine | Naphthylamine | Amide Analog | researchgate.net |

| (S)-6-diazo-5-oxo-hexanoic acid derivative | Various alcohols | Ester Prodrugs | acs.org |

| L-pyroglutamic acid derivative | Various amines | Amide Prodrugs | nih.gov |

Stability and Degradation Pathways under Controlled Chemical Conditions

The chemical stability of this compound and its active form, cetirizine, is a critical factor for its synthesis, storage, and formulation. Studies on its degradation under controlled conditions help to understand its intrinsic stability and identify potential degradation products.

The tert-butyl ester group in this compound is known to be labile under acidic conditions, which is the basis for its use as a protecting group. acsgcipr.org The rate and extent of this acid-catalyzed hydrolysis depend on the specific acid used, its concentration, and the temperature. acsgcipr.org Conversely, tert-butyl esters are generally stable under neutral and basic conditions. acsgcipr.org Research on other tert-butyl ester prodrugs has shown that they can exhibit significant stability in biological matrices like plasma and intestinal homogenates, which is a desirable characteristic for prodrug design. acs.orgnih.govacs.org For example, a tert-butyl ester prodrug of 6-diazo-5-oxo-l-norleucine (B1670411) showed excellent metabolic stability. acs.orgnih.gov

The degradation of cetirizine itself has been studied under various stress conditions as per ICH guidelines. ijpcsonline.com These studies reveal that cetirizine is susceptible to degradation under hydrolytic (acidic and neutral), oxidative, and photolytic conditions, but is relatively stable in alkaline media. ijpcsonline.com

Under acidic hydrolysis, cetirizine was found to degrade by about 19% at 105°C, yielding several degradation products. nih.gov In neutral hydrolytic conditions, a significant degradation of around 99% was observed over 48 hours, forming α-(4-chlorophenyl) benzyl alcohol as a degradation product. ijpcsonline.com

Oxidative stress also leads to substantial degradation of cetirizine. ijpcsonline.com Treatment with hydrogen peroxide results in extensive degradation, with 4-chlorobenzophenone (B192759) being identified as a major degradation product. ijpcsonline.com The kinetics of this degradation have been shown to follow a pseudo-first-order reaction. ijpcsonline.com

Photodegradation is another relevant pathway. When exposed to UV light, cetirizine undergoes degradation, which is further accelerated in the presence of chlorine. mdpi.com The degradation in a UV/chlorine system is attributed to direct UV irradiation as well as reactions with reactive species like hydroxyl (HO•), chlorine (Cl•), and chlorite (B76162) (ClO•) radicals. mdpi.com

Table 3: Summary of Cetirizine Degradation under Stress Conditions

| Stress Condition | Extent of Degradation | Major Degradation Products | Reference |

|---|---|---|---|

| Acid Hydrolysis (0.1 M HCl, 105°C) | ~19% | Multiple degradation peaks | nih.gov |

| Neutral Hydrolysis (48 hrs) | ~99% | α-(4-chlorophenyl) benzyl alcohol | ijpcsonline.com |

| Alkaline Hydrolysis | Insignificant | - | ijpcsonline.com |

| Oxidative (H2O2) | ~99% (48 hrs) | 4-chlorobenzophenone | ijpcsonline.com |

| Photolytic (UV light) | ~9% | Multiple degradation peaks | nih.gov |

| Photolytic (Shed sunlight) | ~10% | One major degradation peak | nih.gov |

| UV/Chlorine Treatment | Fast degradation | Hydroxylated and dechlorinated products | mdpi.com |

Future Directions in Research on Chiral Cetirizine Intermediates

Novel Synthetic Methodologies for Enhanced Stereoselectivity

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. rsc.org The pursuit of higher stereoselectivity in the synthesis of tert-Butyl (S)-Cetirizine is driven by the need to maximize the yield of the desired (S)-enantiomer while minimizing the formation of the less active or potentially detrimental (R)-enantiomer. wikipedia.orgacs.org Research is actively exploring several avenues to achieve this.

One of the most promising areas involves the use of chiral auxiliaries. The condensation of (R)-tert-butylsulfinamide ((R)-TBS) with 4-chlorobenzaldehyde (B46862) is a key step that establishes the chiral center. researchgate.net The steric bulk of the tert-butyl group on the sulfinamide directs the subsequent addition of a Grignard reagent, such as phenylmagnesium bromide, to afford high diastereoselectivity. researchgate.netresearchgate.net Studies have shown that modifying the sulfinamide, for instance by using the sterically hindered triisopropylbenzene (B8360398) sulfinamide (TIPBSA), can achieve a diastereomeric excess of over 94%. researchgate.netresearchgate.net

Organocatalysis represents another burgeoning field for enhancing stereoselectivity. researchgate.net Chiral catalysts, such as those based on BINOL derivatives, are being investigated for their ability to promote the enantioselective addition of various fragments to imine or enone systems, which are structurally relevant to the synthesis of cetirizine (B192768) precursors. researchgate.net These methods offer the potential for high efficiency and enantioselectivity under mild reaction conditions.

Further research is also focused on enzymatic resolutions and asymmetric hydrogenations. Biocatalysis, using enzymes to selectively react with one enantiomer in a racemic mixture, offers a highly specific and environmentally friendly approach to obtaining chiral intermediates. researchgate.net Similarly, asymmetric hydrogenation using chiral metal catalysts can convert a prochiral substrate into a single enantiomer with high precision.

| Methodology | Key Reagents/Catalysts | Reported Stereoselectivity (diastereomeric excess) | Reference |

| Chiral Auxiliary | (R)-tert-butylsulfinamide ((R)-TBS) | 92:8 | researchgate.net |

| Chiral Auxiliary | Triisopropylbenzene sulfinamide (TIPBSA) | >94% | researchgate.netresearchgate.net |

| Organocatalysis | (R)-3,3'-I2-BINOL | High enantioselectivity reported for related systems | researchgate.net |

Advancements in Process Analytical Technology for In-Process Control

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes. mt.comadragos-pharma.com The goal of PAT is to ensure final product quality by understanding and controlling the process in real-time. mt.comnih.gov For the synthesis of chiral intermediates like this compound, PAT is instrumental in monitoring and controlling stereoselectivity throughout the production cycle. nih.gov

The implementation of PAT relies on a suite of in-line and on-line analytical tools that provide real-time data on critical process parameters. adragos-pharma.compharmtech.com Key technologies applicable to chiral synthesis include:

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the most powerful techniques for separating and quantifying enantiomers. wikipedia.orgmdpi.com Integrating these methods directly into the process stream allows for real-time monitoring of the enantiomeric excess (ee), ensuring that the reaction is proceeding with the desired stereoselectivity. mdpi.comacs.org Chiral stationary phases (CSPs), such as those based on polysaccharides or proteins, are crucial for achieving separation. nih.gov

Spectroscopic Techniques: Methods like Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information about the concentration of reactants, products, and intermediates. When coupled with chemometric models, these techniques can infer the chiral purity of the mixture indirectly but rapidly.

Particle Imaging and Characterization: Tools like the Eyecon particle characterizer can monitor physical attributes such as particle size and shape in real-time, which is crucial for crystallization steps that may be used to isolate the desired stereoisomer. pharmtech.com

| PAT Tool | Application in Chiral Synthesis | Key Benefit |

| Chiral HPLC/SFC | Real-time measurement of enantiomeric excess (ee). wikipedia.orgmdpi.com | Direct and accurate quantification of stereoisomers. |

| NIR/Raman/FTIR Spectroscopy | Monitoring concentrations of reactants, products, and intermediates. nih.gov | Fast, non-invasive, in-line monitoring. |

| Real-Time Particle Imaging | Monitoring crystallization processes. pharmtech.com | Control over isolation and purification of the desired isomer. |

Exploration of New Chemical Applications for this compound Derivatives

While this compound is primarily known as a key intermediate in the synthesis of Levocetirizine (B1674955), its unique chemical structure makes it and its derivatives interesting candidates for other applications. Research is beginning to explore these possibilities, moving beyond its role as a precursor.

One notable area of exploration is the development of novel drug candidates by chemically modifying the cetirizine scaffold. For example, researchers have synthesized nitric oxide (NO)-releasing derivatives of cetirizine. nih.gov These new chemical entities, such as [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]aceticacid 4(nitroxy)butyl ester dihydrochloride (B599025), combine the H1-receptor antagonist properties of cetirizine with the vasodilatory and anti-inflammatory effects of nitric oxide. nih.gov Such compounds could offer an enhanced therapeutic profile or be repurposed for different indications, for instance in vascular or airway smooth muscle-related conditions. nih.gov

Furthermore, the piperazine (B1678402) ring within the this compound structure is a common motif in medicinal chemistry, known for its interaction with various biological targets. researchgate.netnih.gov Derivatives could be synthesized to explore activity at other receptors or enzymes. The chiral diphenylmethyl moiety also provides a specific three-dimensional structure that could be exploited for targeted interactions with other biological systems.

The tert-butyl ester group itself can be replaced with other functionalities to create a library of new compounds. These derivatives can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents for different diseases. The chiral nature of the molecule is a critical factor, as stereochemistry often dictates biological activity and target specificity. rsc.orgacs.org The development of chiral graphene hybrids functionalized with chiral molecules for enantioselective capture of drug intermediates also points to potential applications in chiral separation and catalysis. nih.gov

Q & A

Q. What analytical techniques are recommended for confirming the identity and purity of tert-Butyl (S)-Cetirizine in synthetic batches?

- Methodological Answer: To confirm identity, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Cross-reference the compound's CAS registry number (335017-46-4) with spectral databases. Quantify purity via chromatographic peak integration, ensuring a minimum purity threshold of ≥98% (as per industrial standards). Document retention times, peak symmetry, and resolution parameters using validated protocols .

Q. What critical parameters should be documented during the synthesis of this compound to ensure reproducibility?

- Methodological Answer: Record reaction conditions (temperature, solvent system, catalyst), stoichiometry, and purification steps (e.g., recrystallization solvents, column chromatography gradients). Include characterization data (melting point, specific rotation for chirality) and comparative spectral matches with literature. Adhere to guidelines for reporting experimental details, ensuring sufficient information for replication (e.g., ICH Q6A for impurities) .

Q. How can researchers assess the stability of this compound under accelerated storage conditions?

- Methodological Answer: Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Use stability-indicating HPLC methods with resolution >2.0 between the analyte and degradation products. Monitor %RSD for precision (<2%) and validate specificity using spiked degradation samples. Reference ICH Q1A guidelines for stability testing protocols .

Advanced Research Questions

Q. How can factorial design and ANOVA optimize chromatographic separation of this compound from related substances?

- Methodological Answer: Implement a factorial design (e.g., 2³ design) to evaluate critical factors: mobile phase pH, gradient slope, and column temperature. Use ANOVA to identify significant interactions (p < 0.05) and derive a predictive model for resolution. Validate the model using a central composite design (CCD), ensuring predicted vs. observed resolution aligns within ±5%. Optimized conditions should achieve baseline separation (Rs ≥1.5) from structurally similar impurities .

Q. What strategies are effective for non-target impurity profiling of this compound using high-resolution mass spectrometry (HRMS)?

- Methodological Answer: Employ untargeted HRMS workflows with data-dependent acquisition (DDA) to detect low-abundance impurities. Use multivariate analysis (PCA or OPLS-DA) to differentiate impurity clusters. Confirm structures via MS/MS fragmentation patterns and match against databases (e.g., mzCloud). Validate findings with synthetic impurity standards and quantify via external calibration curves .

Q. How does chromatographic column selection impact impurity profiling of this compound, and what methodologies compare column performance?

- Methodological Answer: Compare columns (e.g., C18, HILIC) using design-of-experiments (DoE) to assess retention, selectivity, and peak symmetry. Overlay design spaces (e.g., DryLab® simulations) to visualize parameter robustness. Prioritize columns with orthogonal selectivity for impurity resolution. Validate using system suitability tests (SST) per USP <621> guidelines, ensuring column efficiency (N ≥2000 plates) and tailing factor (T ≤1.5) .

Data Analysis and Validation

Q. How should researchers address discrepancies in linearity data during method validation for this compound quantification?

- Methodological Answer: Re-evaluate calibration curve linearity (r² ≥0.999) across the working range (e.g., 50–150% of target concentration). Investigate outliers via residual plots; if nonlinearity persists, apply weighted regression (1/x² weighting) or expand the calibration range. Cross-validate with an independent standard batch to rule out matrix effects .

Q. What statistical approaches ensure robustness in chromatographic methods for this compound analysis?

- Methodological Answer: Perform robustness testing via Plackett-Burman design, varying ≥6 parameters (e.g., flow rate, injection volume). Use Monte Carlo simulations to predict method failure rates under edge conditions. Validate with intermediate precision studies (%RSD <2% across analysts, instruments, and days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.